

Application Notes: 4-Amino-5-bromo-2-chloropyrimidine in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Amino-5-bromo-2-chloropyrimidine

Cat. No.: B1273702

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Introduction

4-Amino-5-bromo-2-chloropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its trifunctional nature, featuring amino, bromo, and chloro groups on a pyrimidine core, provides multiple reactive sites for chemical modification. This allows for the strategic and selective introduction of various substituents, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[4] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][5] Notably, this scaffold is a key component in the development of kinase inhibitors, which are crucial in modern cancer therapy. [4]

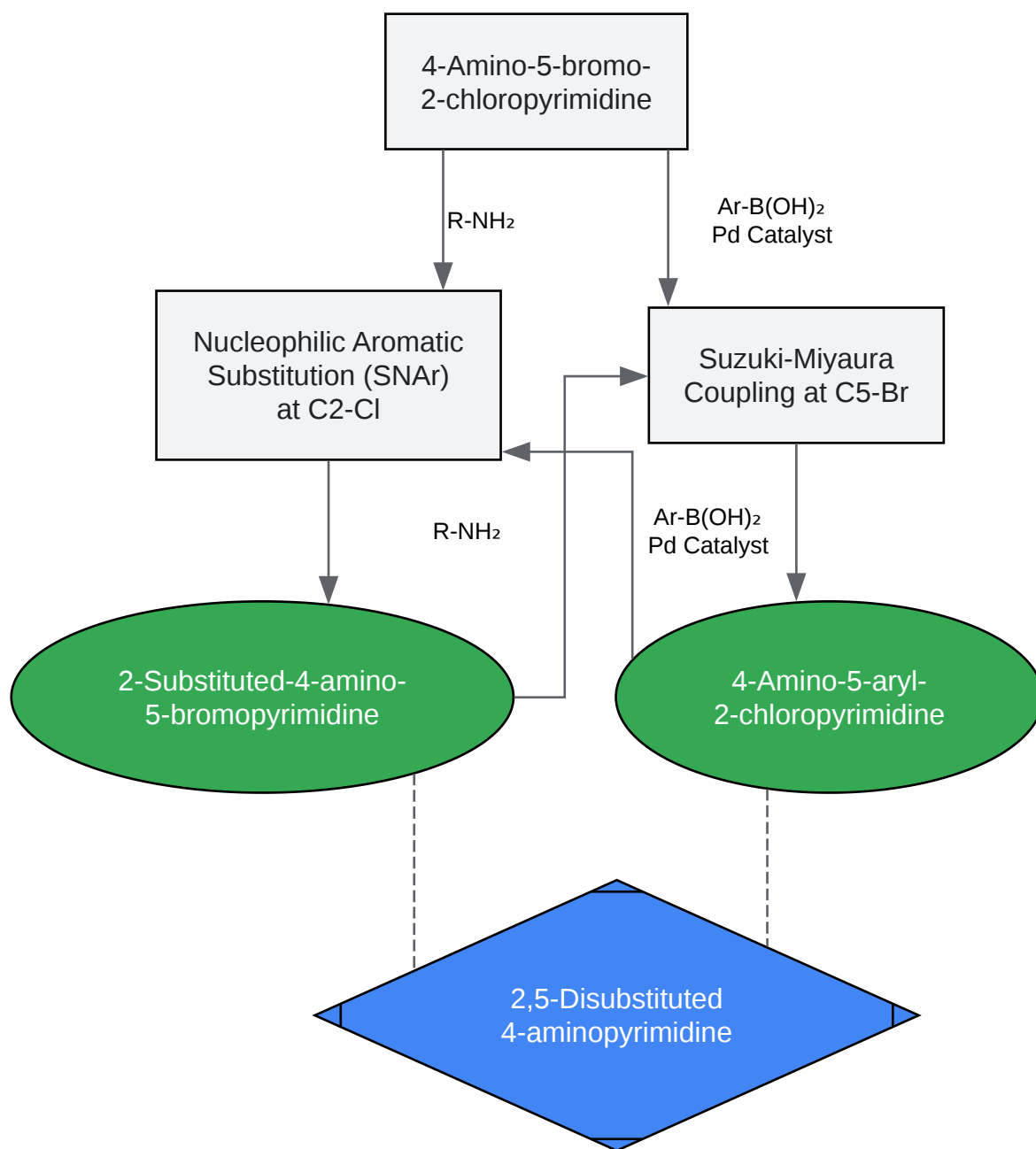
Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-5-bromo-2-chloropyrimidine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₄ H ₃ BrClN ₃	[6]
Molecular Weight	208.44 g/mol	[4]
Melting Point	127.3-128.4 °C	[1]
Boiling Point	315.5±37.0 °C (Predicted)	[1]
Density	1.834±0.06 g/cm ³ (Predicted)	[1]
Flash Point	144.59 °C	[1]
Solubility	Slightly soluble in water.	[3]

Synthetic Applications & Methodologies

The unique arrangement of functional groups on **4-Amino-5-bromo-2-chloropyrimidine** allows for selective and sequential reactions. The chlorine atom at the C2 position is activated by the electron-withdrawing pyrimidine nitrogens, making it susceptible to nucleophilic aromatic substitution (S_NAr). The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]



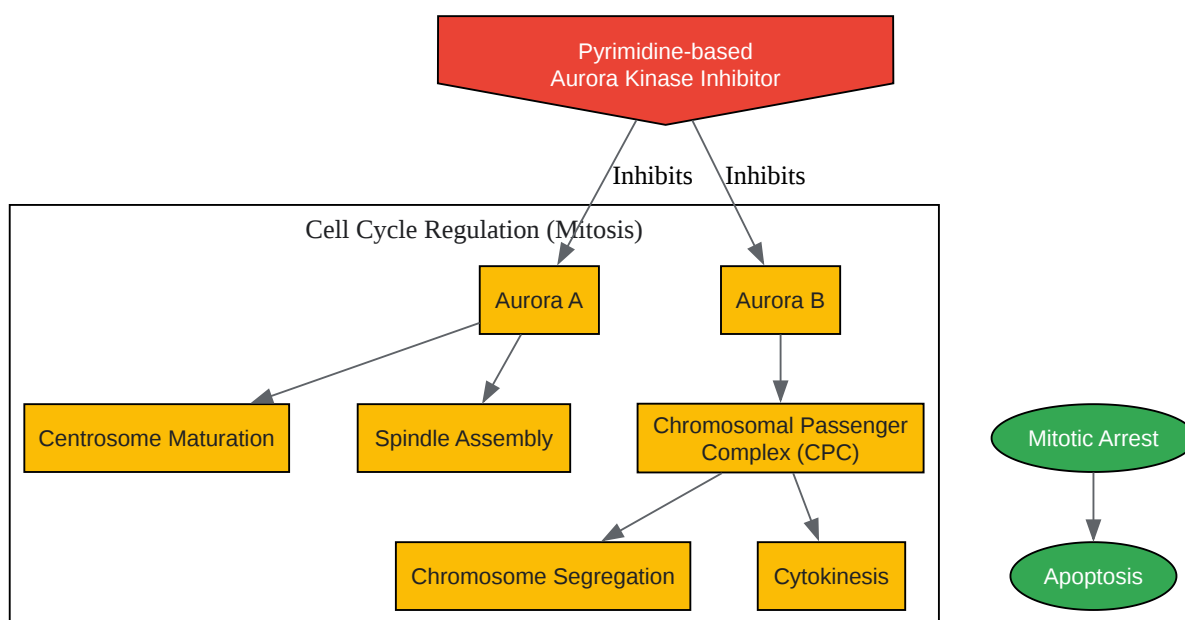
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Caption: General synthetic workflow for the diversification of **4-Amino-5-bromo-2-chloropyrimidine**.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors, due to its resemblance to the purine core of ATP, allowing it to competitively bind to the kinase's ATP-binding site.[9] Derivatives of 5-bromopyrimidines have

been successfully synthesized and evaluated as potent inhibitors of various kinases, such as Aurora kinases and Bcr-Abl tyrosine kinase, which are implicated in different cancers.[9][10][11]



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Caption: Simplified Aurora Kinase signaling pathway in mitosis and its inhibition.

Table 2 provides examples of the biological activity of bromo-pyrimidine derivatives as Bcr-Abl tyrosine kinase inhibitors, demonstrating the potential of this scaffold.

Compound ID	Structure (R groups on pyrimidine core)	Target	IC ₅₀ (μM)	Cell Line	Reference
5c	R2=-NH-(CH ₂) ₂ -morpholine, R4=-NH-phenyl-Cl	Bcr-Abl Kinase	0.05	K562	[10]
5e	R2=-NH-(CH ₂) ₂ -morpholine, R4=-NH-phenyl-F	Bcr-Abl Kinase	0.09	K562	[10]
6g	R2=-NH-(CH ₂) ₂ -piperidine, R4=-NH-phenyl-CF ₃	Bcr-Abl Kinase	0.04	K562	[10]
9e	R2=-NH-phenyl-OCH ₃ , R4=-NH-piperidine-SO ₂ -phenyl	Bcr-Abl Kinase	0.08	K562	[10]
10c	R2=-NH-phenyl-Cl, R4=-NH-piperidine-CO-phenyl-Cl	Bcr-Abl Kinase	0.07	K562	[10]
Dasatinib	(Standard Drug)	Bcr-Abl Kinase	0.001	K562	[10] [11]

Note: Data is for compounds synthesized from the related starting material 5-bromo-2,4-dichloropyrimidine to illustrate the potential of the 5-bromopyrimidine scaffold.[\[10\]](#)

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-bromo-2-chloropyrimidine

This protocol is based on the synthesis from 5-bromo-2,4-dichloropyrimidine.[\[1\]](#)

Materials:

- 5-bromo-2,4-dichloropyrimidine
- Ammonia (aqueous solution or gas)
- Ethanol
- Water
- 1000 mL three-necked flask
- Stirring apparatus
- Reflux condenser
- TLC plates

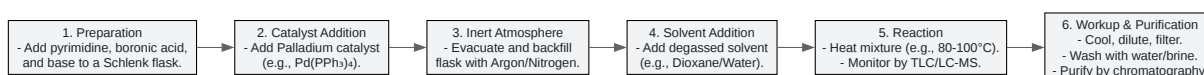
Procedure:

- In a 1000 mL three-necked flask, add 5-bromo-2,4-dichloropyrimidine and an excess of aqueous ammonia.
- Stir the mixture vigorously and heat to reflux for 3-5 hours.
- Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.

- Filter the resulting precipitate to collect the crude product.
- Wash the crude product sequentially with ethanol (200 mL) and water (500 mL) to remove impurities.
- Dry the purified product under vacuum to yield **4-Amino-5-bromo-2-chloropyrimidine**.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling at the C5-Position

This is a generalized protocol for the palladium-catalyzed cross-coupling of an arylboronic acid with the 5-bromo substituent.^{[9][12][13]}



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

- **4-Amino-5-bromo-2-chloropyrimidine** (1.0 equiv.)
- Arylboronic acid (1.2 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)^{[9][12]}
- Base (e.g., K₃PO₄, 2.0 equiv.)^{[9][12]}
- Solvent system (e.g., 1,4-Dioxane/Water)^{[9][12]}
- Inert gas (Argon or Nitrogen)
- Flame-dried Schlenk flask

Procedure:

- To a flame-dried Schlenk flask, add **4-Amino-5-bromo-2-chloropyrimidine** (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
- Add the degassed solvent system to the flask.
- Add the palladium catalyst to the reaction mixture.
- Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.^[12]
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
- Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-aryl-2-chloropyrimidine.

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